Bienvenue dans la boutique en ligne BenchChem!

N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Regioisomeric purity Quality control Structural confirmation

N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (CAS 1261110-14-8) is a synthetic, fused imidazo[1,2-a]pyrazine derivative bearing two 4-fluorophenyl substituents at the N-3 and C-2 positions of the tetrahydroimidazo[1,2-a]pyrazine core (MF: C₁₈H₁₆F₂N₄, MW: 326.35 g/mol). The compound belongs to a scaffold class extensively explored as inhibitors of p38 MAP kinase, Gαq proteins, TRPC5 channels, and various other kinases across medicinal chemistry programs.

Molecular Formula C18H16F2N4
Molecular Weight 326.351
CAS No. 1261110-14-8
Cat. No. B2972099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine
CAS1261110-14-8
Molecular FormulaC18H16F2N4
Molecular Weight326.351
Structural Identifiers
SMILESC1CN2C(=NC(=C2NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CN1
InChIInChI=1S/C18H16F2N4/c19-13-3-1-12(2-4-13)17-18(22-15-7-5-14(20)6-8-15)24-10-9-21-11-16(24)23-17/h1-8,21-22H,9-11H2
InChIKeyPNUNNNKTJAYRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Identity: N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (CAS 1261110-14-8) as a Research Compound


N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (CAS 1261110-14-8) is a synthetic, fused imidazo[1,2-a]pyrazine derivative bearing two 4-fluorophenyl substituents at the N-3 and C-2 positions of the tetrahydroimidazo[1,2-a]pyrazine core (MF: C₁₈H₁₆F₂N₄, MW: 326.35 g/mol) . The compound belongs to a scaffold class extensively explored as inhibitors of p38 MAP kinase, Gαq proteins, TRPC5 channels, and various other kinases across medicinal chemistry programs [1]. Currently available through multiple specialty chemical suppliers at analytically confirmed purity ≥95% (typically 95–97%) with batch-specific QC documentation including NMR, HPLC, and/or GC .

Why Generic Imidazo[1,2-a]pyrazine Analogs Cannot Substitute for N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine (CAS 1261110-14-8)


Within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold class, the regiospecific placement and electronic character of aryl substituents profoundly dictate biological target engagement. The N,2-bis(4-fluorophenyl) substitution pattern of CAS 1261110-14-8 is structurally distinct from C2-only mono-aryl analogs (e.g., CAS 1245706-53-9), regioisomeric N-(3-fluorophenyl) variants (e.g., CAS 1261117-53-6), and N-benzyl derivatives (e.g., CAS 1261110-34-2), each of which presents a different pharmacophoric geometry [1]. In the broader 4-fluorophenyl-imidazole series, even subtle changes in substitution are documented to shift kinase selectivity profiles—e.g., a single heteroaryl swap at the imidazole C-5 position can alter p38α MAPK IC₅₀ from 96 nM to 250 nM [2]. Interchanging compounds without confirming structural identity and regioisomeric purity therefore risks irreproducible pharmacological outcomes and invalidates structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine vs. Closest Analogs


Regioisomeric Identity Confirmed by Vendor Batch QC: Differentiation from the N-(3-fluorophenyl) Analog (CAS 1261117-53-6)

CAS 1261110-14-8 carries 4-fluorophenyl groups at both the N-3 and C-2 positions of the tetrahydroimidazo[1,2-a]pyrazine scaffold, distinguishing it from the regioisomer CAS 1261117-53-6, which bears an N-(3-fluorophenyl) substituent. Available vendor technical datasheets confirm that each batch of CAS 1261110-14-8 is released with orthogonal analytical characterization (¹H NMR, HPLC, and/or GC) establishing the 4-fluorophenyl regioisomeric identity . No equivalent batch-level regioisomeric confirmation is publicly documented for the 3-fluoro analog.

Regioisomeric purity Quality control Structural confirmation

Analytically Certified Purity (≥95%) with Batch-Specific QC Traceability

Supplier specifications for CAS 1261110-14-8 report a standard purity of 95–97%, with individual batch certificates of analysis (COA) provided upon request . This contrasts with the lowest-priced generic imidazo[1,2-a]pyrazine building blocks (e.g., the unsubstituted core CAS 1245706-56-2 or mono-aryl CAS 1245706-53-9), for which purity specifications are frequently not accompanied by individual batch COA documentation from aggregator platforms .

Analytical purity Reproducibility Procurement specification

Predicted Pharmacophore Differentiation: Dual 4-Fluorophenyl Substituents vs. Single-Aryl Imidazopyrazine Scaffolds

The N,2-bis(4-fluorophenyl) architecture of CAS 1261110-14-8 provides two electron-withdrawing 4-fluorophenyl groups capable of engaging halogen-bonding interactions in kinase ATP-binding pockets. In the well-characterized 4-fluorophenyl-imidazole p38α series, compounds with C2 carboxylate/phosphonate extensions and C5 heteroaryl groups achieved p38α IC₅₀ values from 96 to 250 nM, with the nature of the C5 group determining kinase selectivity [1]. CAS 1261110-14-8, by having an N-3 amine available for further functionalization in addition to the C2 4-fluorophenyl group, represents a bifunctional scaffold enabling divergent SAR exploration that is not accessible with simpler mono-aryl analogs (e.g., CAS 1245706-53-9, which lacks the N-3 aryl amine) .

Pharmacophore modeling Kinase inhibitor scaffold Halogen bonding

Physicochemical Differentiation: Computationally Predicted Properties vs. Reference p38 Inhibitor SB203580

CAS 1261110-14-8 has a computationally predicted density of 1.36 ± 0.1 g/cm³ and a boiling point of 541.8 ± 50.0 °C, with a molecular weight (326.35 g/mol) and cLogP profile that differ meaningfully from the prototypical pyridinyl-imidazole p38 inhibitor SB203580 (MW 377.43; cLogP ~3.8) . The tetrahydroimidazo[1,2-a]pyrazine core of CAS 1261110-14-8 provides a saturated bicyclic system with an additional hydrogen-bond donor (NH) relative to the fully aromatic imidazo[1,2-a]pyrazines used in Aurora kinase programs [1], potentially improving aqueous solubility while retaining kinase hinge-binding capability.

Physicochemical properties Drug-likeness Lipophilicity

Recommended Procurement and Research Application Scenarios for N,2-Bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine


Kinase Inhibitor SAR and Library Synthesis: p38α MAPK, CK1δ, and JAK2 Lead Expansion

CAS 1261110-14-8 serves as a bifunctional scaffold for constructing focused kinase inhibitor libraries. The 4-fluorophenyl-imidazole series literature establishes that C2 and C5 substituent variation directly tunes p38α MAPK potency (IC₅₀ range: 96–250 nM) and determines kinase selectivity across CK1δ and JAK2 [1]. The N-3 amine of the target compound provides an additional diversification point not present in the published 4-fluorophenyl-imidazole series, enabling systematic exploration of N-alkylated, N-acylated, or N-sulfonylated analogs for improved selectivity and PK properties.

Gαq Protein Inhibition and GPCR Signaling Pathway Deconvolution

The tetrahydroimidazo[1,2-a]pyrazine scaffold is one of very few chemotypes known to produce cell-permeable, preferential Gαq protein silencers, as demonstrated by BIM-46174 and BIM-46187 [1]. CAS 1261110-14-8, with its bis(4-fluorophenyl) substitution, offers a structurally distinct entry point for SAR studies aimed at identifying novel Gαq inhibitors with potentially differentiated selectivity profiles vs. the BIM series, which exhibits cytoskeletal toxicity at active concentrations.

TRPC5 Channel Inhibitor Development for Renal and Neurological Indications

Pyridazinone-tetrahydroimidazo[1,2-a]pyrazine conjugates have recently been validated as potent, selective TRPC5 inhibitors (IC₅₀ values reaching low nanomolar range) with in vivo efficacy in hypertension-induced renal injury models [1]. CAS 1261110-14-8, with its N-3 4-fluorophenyl-aniline handle, can be elaborated into analogous conjugates to interrogate TRPC5 pharmacology without infringing on existing pyridazinone-linked IP space.

Pharmacophore-Guided Optimization for Antiparasitic Drug Discovery

The imidazo[1,2-a]pyrazine chemotype has demonstrated potent antimalarial and antileishmanial activity—GNF179 (an 8,8-dimethyl analog) exhibits IC₅₀ of 4.8 nM against multidrug-resistant P. falciparum, and CTN1122-derived analogs achieve IC₅₀ of 0.16–0.20 μM against Leishmania spp. [1] [2]. CAS 1261110-14-8 provides a structurally complementary starting scaffold with two fluorophenyl vectors amenable to optimization for antiparasitic potency and selectivity.

Quote Request

Request a Quote for N,2-bis(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.